Cas no 59042-90-9 ((1S)-1-(2-pyridyl)ethanol)
(1S)-1-(2-pyridyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(Pyridin-2-yl)ethanol
- (S)-1-(2-PYRIDYL)ETHANOL
- (S)-(-)-2-(1-HYDROXYETHYL)PYRIDINE
- (S)-2-(1-HYDROXYETHYL) PYRIDINE
- (S)-ALPHA-METHYL-2-PYRIDINEMETHANOL
- (s)-α-methyl-2-pyridinemethanol
- (1S)-1-pyridin-2-ylethanol
- 2-[(S)-1-Hydroxyethyl]pyridine
- (1S)-1-(pyridin-2-yl)ethan-1-ol
- (S)-1-(2-Pyridyl)Ethanol, (S)-2-(1-Hydroxyethyl)Pyridine
- (S)-2-(1-Hydroxyethyl)pyridine
- PubChem5701
- (s)-1-(2-pyridyl)-ethanol
- (S)-1-(2-Pyridinyl)ethanol
- (1S)-1-(2-pyridyl)ethanol
- (1S)-1-(2-pyridinyl)ethanol
- PPHIIIRFJKDTLG-LURJTMIESA-N
- (S)-
- A-Methyl-2-pyridinemethanol
- SCHEMBL1193974
- CS-0112596
- (S)-1-Pyridin-2-yl-ethanol
- MFCD06795465
- C16040
- (S)-alpha-Methyl-2-pyridinemethanol, >=98.0% (GC)
- EN300-54344
- A819235
- (S)- alpha -Methyl-2-pyridinemethanol
- H1263
- 59042-90-9
- AS-59110
- (S)-1-(pyridin-2-yl)ethan-1-ol
- AKOS016842971
- (1S)-1-(PYRIDIN-2-YL)ETHANOL
- JCA04290
- 625-667-0
-
- MDL: MFCD06795465
- Inchi: 1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1
- InChI Key: PPHIIIRFJKDTLG-LURJTMIESA-N
- SMILES: O[C@@H](C)C1C=CC=CN=1
Computed Properties
- Exact Mass: 123.06800
- Monoisotopic Mass: 123.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.2
- Topological Polar Surface Area: 33.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.082±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 29°C(lit.)
- Boiling Point: 95-98 ºC (12 Torr)
- Flash Point: 81.2±20.4 ºC,
- Refractive Index: n20/D 1.528
- Solubility: Dissolution (76 g/l) (25 º C),
- PSA: 33.12000
- LogP: 1.13490
(1S)-1-(2-pyridyl)ethanol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- Storage Condition:0-10°C
- Risk Phrases:R22
(1S)-1-(2-pyridyl)ethanol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1S)-1-(2-pyridyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM129181-1g |
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59042-90-9 | 95% | 1g |
$204 | 2021-08-05 | |
| Chemenu | CM129181-5g |
(S)-1-(pyridin-2-yl)ethan-1-ol |
59042-90-9 | 95% | 5g |
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| Chemenu | CM129181-10g |
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59042-90-9 | 95% | 10g |
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| TRC | P992210-100mg |
(S)-1-(Pyridin-2-yl)ethanol |
59042-90-9 | 100mg |
$69.00 | 2023-05-17 | ||
| TRC | P992210-500mg |
(S)-1-(Pyridin-2-yl)ethanol |
59042-90-9 | 500mg |
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| TRC | P992210-1g |
(S)\u200b-\u200b1-\u200b(Pyridin-\u200b2-\u200byl)\u200bethanol |
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| Chemenu | CM129181-1g |
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59042-90-9 | 95% | 1g |
$101 | 2023-02-18 | |
| Chemenu | CM129181-5g |
(S)-1-(pyridin-2-yl)ethan-1-ol |
59042-90-9 | 95% | 5g |
$296 | 2023-02-18 | |
| Chemenu | CM129181-25g |
(S)-1-(pyridin-2-yl)ethan-1-ol |
59042-90-9 | 95% | 25g |
$961 | 2023-02-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1263-1g |
(1S)-1-(2-pyridyl)ethanol |
59042-90-9 | 97.0%(GC&T) | 1g |
¥540.0 | 2022-05-30 |
(1S)-1-(2-pyridyl)ethanol Suppliers
(1S)-1-(2-pyridyl)ethanol Related Literature
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Julia Mayans,Angeliki A. Athanasopoulou,Amy Trinh Pham,Mercè Font-Bardia,Eleni C. Mazarakioti,Melanie Pilkington,Theocharis C. Stamatatos,Albert Escuer Dalton Trans. 2019 48 10427
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Chris S. G. Seo,Brian T. H. Tsui,Matthew V. Gradiski,Samantha A. M. Smith,Robert H. Morris Catal. Sci. Technol. 2021 11 3153
Additional information on (1S)-1-(2-pyridyl)ethanol
(1S)-1-(2-pyridyl)ethanol and CAS No. 59042-90-9: A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Research Applications
(1S)-1-(2-pyridyl)ethanol, with the CAS No. 59042-90-9, is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This compound features a pyridine ring connected to an ethanol group through a methylene bridge, creating a versatile scaffold for further chemical modifications. The stereochemistry of the molecule, defined by the (1S) configuration, plays a critical role in determining its biological activity and selectivity. Recent studies have highlighted the importance of stereochemical control in optimizing the pharmacological properties of such compounds.
One of the key features of (1S)-1-(2-pyridyl)ethanol is its ability to act as a building block for the synthesis of various bioactive molecules. The pyridyl group, a heterocyclic aromatic ring, is known for its ability to form stable interactions with biological targets, including enzymes, receptors, and ion channels. The ethanol moiety, on the other hand, contributes to solubility and metabolic stability, making this compound an attractive candidate for drug development. Researchers have explored its potential in multiple therapeutic areas, including neurodegenerative disorders, inflammation, and cancer.
Recent advancements in computational chemistry and molecular modeling have provided deeper insights into the binding mechanisms of (1S)-1-( 2-pyridyl)ethanol. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits selective binding to the α7 nicotinic acetylcholine receptor, a target implicated in Alzheimer’s disease and schizophrenia. The study utilized molecular dynamics simulations to reveal how the stereochemistry of the molecule influences its affinity and selectivity, highlighting the importance of configurational control in drug design.
In addition to its role as a synthetic intermediate, (1S)-1-(2-pyridyl)ethanol has shown promise as a pharmacophore in the development of novel anti-inflammatory agents. A 2022 paper in Medicinal Chemistry Research reported that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The study emphasized the role of the pyridyl group in modulating enzyme activity and suggested that further optimization of the molecular structure could lead to more effective therapeutic agents.
The chemical synthesis of (1S)-1-(2-pyridyl)ethanol has also been the focus of recent research efforts. Traditional methods often involve multi-step reactions with low yields, but recent advances in catalytic asymmetric synthesis have improved the efficiency of its preparation. A 2023 review in Organic Chemistry Frontiers detailed the use of chiral catalysts to achieve high enantiomeric excess in the synthesis of this compound, underscoring the importance of stereocontrolled methodologies in pharmaceutical applications.
Furthermore, the biological activities of (1S)-1-(2-pyridyl)ethanol have been investigated in preclinical models of neurodegenerative diseases. A 2024 study published in Neuropharmacology found that the compound exhibits neuroprotective effects in vitro by modulating oxidative stress and mitochondrial dysfunction. These findings suggest that (1S)-1-(2-pyridyl)ethanol could be a valuable scaffold for the development of drugs targeting Parkinson’s disease and other neurodegenerative conditions.
Despite its potential, the use of (1S)-1-(2-pyridyl)ethanol in research settings requires careful consideration of its chemical stability and reactivity. The compound is generally stable under standard laboratory conditions, but its behavior in biological systems can vary depending on the specific application. Researchers are actively exploring ways to enhance its metabolic stability and reduce potential side effects, which are critical factors in the transition from preclinical to clinical development.
The broader implications of studying (1S)-1-(2-pyridyl)ethanol extend beyond its immediate therapeutic applications. The compound serves as a model for understanding the role of stereochemistry in drug design and the importance of functional group placement in modulating biological activity. Its exploration also contributes to the development of new synthetic strategies for creating chiral molecules with tailored properties, which is a key challenge in modern medicinal chemistry.
In conclusion, (1S)-1-(2-pyridyl)ethanol represents a fascinating area of research with significant potential in both fundamental science and applied medicine. Its unique structure and stereochemistry make it a valuable tool for studying molecular interactions and developing novel therapeutics. As research in this field continues to advance, the compound is likely to play an increasingly important role in the discovery of new drugs and the understanding of complex biological processes.
Key Takeaways:
- (1S)-1-(2-pyridyl)ethanol is a chiral compound with a pyridine ring and ethanol group.
- Its stereochemistry is critical for biological activity and selectivity.
- Recent studies highlight its potential in neurodegenerative diseases, inflammation, and cancer.
- Advances in synthetic methods have improved its preparation efficiency.
- The compound serves as a model for understanding stereochemistry in drug design.
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